N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is a complex organic compound with potential pharmaceutical applications. It is classified as a benzamide derivative, which is a type of organic compound characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its trifluoromethoxy and cyclopropylmethoxy substituents, which may influence its biological activity and interactions.
The compound can be identified through various chemical databases, including PubChem and ChemicalBook. Its classification falls under:
The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide typically involves several steps:
The synthetic pathway often utilizes techniques such as:
These methods ensure high yields and purity of the final product.
The molecular formula for N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide is . The structure features:
The compound's molecular weight is approximately 363.396 g/mol. Its structural representation can be derived from its SMILES notation, which provides insights into its connectivity and spatial arrangement.
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide can undergo various chemical reactions typical for benzamide derivatives:
These reactions can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure reaction progress and product purity.
The mechanism of action for this compound is not fully elucidated but may involve:
Data from similar compounds suggest that modifications in substituent groups can significantly alter binding affinities and biological activities.
The compound's physical properties include:
Key chemical properties include:
Relevant data should be obtained through experimental characterization techniques such as NMR spectroscopy and mass spectrometry.
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide has potential applications in:
This compound represents a promising area for further research due to its unique structural features and potential biological activities.
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide, commonly designated as VU6012962 (CAS No. 2313526-86-0), is a structurally complex small molecule with the molecular formula C₂₁H₁₉F₃N₄O₄ and a molecular weight of 448.40 g/mol [3]. The compound features a benzamide core linked to a triazole-containing aniline ring system through an amide bond, creating a planar pharmacophore essential for receptor interaction. Key structural elements include:
The compound's structural identity was confirmed through comprehensive analytical characterization including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis as part of its discovery process [1] [2]. It exhibits solubility in dimethyl sulfoxide (DMSO) up to 125 mg/mL (278.77 mM), though it is hygroscopic in this solvent [3]. The SMILES notation for VU6012962 is O=C(C1=CC=C(OCC2CC2)C(OC)=C1)NC3=C(N4C=NC=N4)C=CC(OC(F)(F)F)=C3, and it presents as a white to light yellow solid at room temperature [3].
Table 1: Structural Characteristics of VU6012962
Characteristic | Description |
---|---|
Systematic Name | N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide |
Molecular Formula | C₂₁H₁₉F₃N₄O₄ |
Molecular Weight | 448.40 g/mol |
CAS Registry Number | 2313526-86-0 |
Key Functional Groups | 1,2,4-Triazole, trifluoromethoxy, cyclopropylmethoxy, benzamide, methoxy |
SMILES Notation | O=C(C1=CC=C(OCC2CC2)C(OC)=C1)NC3=C(N4C=NC=N4)C=CC(OC(F)(F)F)=C3 |
Appearance | White to light yellow solid |
VU6012962 emerged from a focused medicinal chemistry campaign to develop metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulators (NAMs) with suitable pharmacokinetic properties for in vivo neuroscience research. The compound was first reported in a 2019 discovery paper by Reed et al., representing a collaborative effort between Vanderbilt University's Center for Neuroscience Drug Discovery and several research institutions [1] [2]. This research addressed a critical gap in pharmacological tools – the absence of brain-penetrant compounds capable of selectively modulating mGlu7 receptor activity in vivo.
The discovery team employed a structure-activity relationship (SAR)-driven optimization approach starting from earlier lead compounds that showed mGlu7 NAM activity but poor blood-brain barrier penetration. Key modifications included strategic incorporation of the cyclopropylmethoxy group to enhance lipophilicity while maintaining molecular weight within CNS-penetrant limits, and introduction of the 1,2,4-triazole ring to improve binding affinity and metabolic stability [1]. This systematic medicinal chemistry effort successfully balanced potency, selectivity, and CNS penetration, yielding VU6012962 as an optimized in vivo tool compound suitable for probing mGlu7 receptor function in central nervous system disorders [2].
VU6012962 represents a paradigm-shifting pharmacological tool in glutamate receptor research, being the first reported orally bioavailable and CNS-penetrant mGlu7 NAM capable of modulating receptor function in vivo. Its discovery enables unprecedented investigation into mGlu7 receptor neurobiology, which has historically been hampered by the lack of suitable brain-penetrant compounds [1] [2].
The compound demonstrates high binding potency with an in vitro IC₅₀ value of 347 nM against mGlu7 receptors, coupled with exceptional selectivity versus other mGlu receptor subtypes (mGlu1-6,8) [1] [3]. This selectivity profile makes it an invaluable tool for deciphering mGlu7-specific signaling pathways without confounding off-target effects. Pharmacologically, VU6012962 achieves cerebrospinal fluid (CSF) concentrations approximately 2.5-fold above its in vitro IC₅₀ at minimum effective doses of 3 mg/kg in preclinical models, demonstrating target engagement in the CNS [1] [2].
In preclinical anxiety models, particularly the elevated zero maze (EZM) assay, VU6012962 administration (3 mg/kg, intraperitoneal) significantly increased time spent in open arms, establishing its functional efficacy in anxiety-related behaviors [3]. This anxiolytic effect occurs at doses below those causing locomotor impairment (observed at 10 mg/kg), suggesting a therapeutic window for behavioral effects [3]. Beyond anxiety, VU6012962 serves as a critical probe for investigating mGlu7's role in various CNS disorders including depression, post-traumatic stress disorder, and neurodegenerative conditions, enabling mechanistic studies previously impossible without selective CNS-penetrant tools.
Table 2: Key Pharmacological Properties of VU6012962
Property | Value/Description | Significance |
---|---|---|
Target Activity | mGlu7 NAM (IC₅₀ = 347 nM) [3] | High potency at primary target |
Selectivity | >100-fold selective vs. other mGlu subtypes [1] [3] | Enables specific mGlu7 investigation without off-target effects |
CNS Penetration | CSF exposure 2.5× above IC₅₀ at MED [1] [2] | Confirms brain bioavailability and target engagement |
Minimum Effective Dose | 3 mg/kg in anxiety models [1] [3] | Demonstrates functional efficacy in vivo |
Route of Administration | Orally bioavailable; effective via intraperitoneal injection [1] [3] | Provides dosing flexibility for experimental paradigms |
Therapeutic Exploration | Anxiolytic effects in EZM at 3 mg/kg [3] | Validates mGlu7 as target for anxiety-related disorders |
The strategic molecular design of VU6012962 establishes a medicinal chemistry blueprint for future mGlu7 modulators, demonstrating that careful balancing of lipophilicity (via the cyclopropylmethoxy group), hydrogen bonding capacity (triazole moiety), and steric bulk (trifluoromethoxy group) can achieve the challenging combination of oral bioavailability, CNS penetration, and receptor subtype selectivity. This advances the field beyond previous tool compounds that lacked either adequate CNS exposure or sufficient selectivity for reliable in vivo studies [1] [2]. As such, VU6012962 serves both as an immediate research tool and as a structural template for future therapeutic development targeting mGlu7 receptors.
Table 3: Compound Synonyms and Identifiers
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide | |
---|---|
Systematic Name | Alternative Designations |
N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide | VU6012962 |
C₂₁H₁₉F₃N₄O₄ | CAS 2313526-86-0 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7